4-(Aminomethyl)-1-benzylpiperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1-benzylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGDEYDSHWRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CN)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Aminomethyl 1 Benzylpiperidin 3 Ol and Its Stereoisomers
Historical Development of Synthetic Routes to Substituted Piperidine (B6355638) Derivatives
The synthesis of the piperidine ring, a core structure in many bioactive molecules, has been a central theme in organic chemistry for decades. rsc.org Historically, synthetic strategies relied heavily on the construction of the heterocyclic ring from acyclic precursors. Classical methods such as the Mannich reaction, aldol (B89426) reactions, reductive amination, and intramolecular Michael additions were foundational in creating the six-membered ring. researchgate.net Another major pathway involved the reduction of more accessible pyridine (B92270) derivatives.
Over the last few decades, the field has seen a significant shift towards more sophisticated and efficient methods. The development of metal-catalyzed reactions has been particularly impactful. nih.gov Catalysts based on gold, palladium, rhodium, and iridium have enabled a wide range of transformations, including alkene cyclization, C-H functionalization, and asymmetric hydrogenation, often proceeding with high levels of control and selectivity. nih.govnih.gov These modern techniques have moved beyond simple ring formation to allow for the direct and site-selective functionalization of pre-existing piperidine scaffolds, representing a significant advancement in synthetic efficiency. nih.govresearchgate.net The evolution from multi-step ring-closing strategies to direct, catalytic functionalization highlights the progress in synthetic organic chemistry, enabling more rapid and versatile access to complex piperidine derivatives.
Stereoselective Synthesis Approaches for Optically Pure Isomers of 4-(Aminomethyl)-1-benzylpiperidin-3-ol
Achieving stereochemical control is paramount in the synthesis of pharmacologically active molecules, as different stereoisomers can exhibit vastly different biological activities. The synthesis of optically pure isomers of this compound, which contains two chiral centers at the C3 and C4 positions, requires precise control over both relative (diastereo-) and absolute (enantio-) stereochemistry.
Enantioselective and Diastereoselective Synthetic Pathways
Enantioselective and diastereoselective syntheses are crucial for isolating a single, desired stereoisomer. This is typically achieved through several key strategies:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.
Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. Rhodium-catalyzed C-H insertion and cyclopropanation reactions, for instance, have been used to generate 2- and 3-substituted piperidines with high diastereoselectivity and variable enantioselectivity, depending on the catalyst and protecting groups used. nih.gov
Resolution: Separating a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as (R)-O-acetyl mandelic acid, allowing for separation by crystallization. researchgate.net
For molecules like this compound, diastereoselectivity is often established by controlling the approach of a reagent to a cyclic precursor, such as an epoxide, which dictates the relative orientation of the hydroxyl and aminomethyl groups.
Epoxide Ring Opening Reactions in Chiral Synthesis
The ring-opening of epoxide precursors is a powerful and widely used strategy for the stereospecific synthesis of amino alcohols. In the context of this compound, a key intermediate is 1-benzyl-3,4-epoxypiperidine or a related spiro-epoxide. The reaction involves the nucleophilic attack of an amine or an ammonia (B1221849) equivalent on one of the epoxide's carbon atoms.
This reaction is highly stereospecific, proceeding via an SN2 mechanism that results in an inversion of configuration at the center of attack. This locks in a trans relationship between the incoming amino group and the resulting hydroxyl group. A direct synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol (B1279385) (a constitutional isomer of the target compound) has been reported via the opening of 6-benzyl-1-oxa-6-azaspiro[2.5]octane with aqueous ammonia. chemicalbook.com A similar strategy targeting the 3-ol, 4-aminomethyl isomer would rely on a different epoxide precursor.
The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks at C3 or C4) can be controlled by the choice of reagents and catalysts. Lewis acids are often employed to activate the epoxide. For example, lithium perchlorate (B79767) (LiClO4) has been used to promote the regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidines to yield trans-4-amino-1-benzyl-3-hydroxypiperidines. researchgate.net In contrast, reagents prepared from diisobutylaluminum hydride (DIBAL-H) and amines can catalyze the aminolysis to produce the alternative regioisomer, trans-3-amino-1-benzylpiperidin-4-ols. researchgate.net
| Catalyst/Reagent | Position of Nucleophilic Attack | Primary Product |
|---|---|---|
| Lithium Perchlorate (LiClO4) | C4 | trans-4-Amino-1-benzylpiperidin-3-ol |
| DIBAL-NR¹R² (from DIBAL-H and Amine) | C3 | trans-3-Amino-1-benzylpiperidin-4-ol |
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a premier method for establishing chirality, typically by converting a prochiral unsaturated substrate (like an alkene or imine) into a chiral saturated product. For piperidine synthesis, this often involves the hydrogenation of a pyridine or pyridinium (B92312) salt precursor. nih.gov
The process uses a chiral transition metal catalyst, commonly based on iridium or rhodium, with specialized chiral ligands. By hydrogenating a suitably substituted pyridine derivative, it is possible to create a chiral piperidine ring with high enantioselectivity. nih.gov This enantiomerically enriched piperidine core can then be elaborated through further chemical steps to arrive at the final target molecule. For example, a substituted pyridine could be hydrogenated to form a chiral piperidine, followed by functional group manipulations to install the hydroxyl and aminomethyl groups at the C3 and C4 positions with the desired stereochemistry. This method offers an efficient route to the chiral piperidine nucleus from readily available flat, aromatic starting materials.
| Metal Catalyst | Precursor Type | Key Advantage |
|---|---|---|
| Iridium (Ir) | Pyridinium Salts | High efficiency for activating aromatic systems. |
| Rhodium (Rh) | Fluorinated Pyridines | Achieves high diastereoselectivity through dearomatization/hydrogenation. nih.gov |
| Cobalt (Co) | Pyridine Derivatives | Offers an acid-free hydrogenation route. nih.gov |
Functionalization of the Piperidine Core and Benzyl (B1604629) Moiety
Further diversification of the this compound scaffold can be achieved by functionalizing the piperidine ring or the N-benzyl group.
Piperidine Core Functionalization: Modern C-H functionalization techniques allow for the direct introduction of new substituents onto the piperidine ring at positions that might otherwise be difficult to access. researchgate.net By selecting the appropriate catalyst and nitrogen-protecting group, it is possible to direct functionalization to the C2, C3, or C4 positions. nih.gov For instance, rhodium catalysts have been shown to mediate C-H insertions that selectively form C2- or C4-substituted piperidines. nih.gov It is also possible to functionalize existing groups; for example, the primary amine of the aminomethyl group could be acylated or alkylated to introduce a wide variety of substituents.
Benzyl Moiety Functionalization: The N-benzyl group serves two main purposes: it protects the piperidine nitrogen and its steric and electronic properties can influence the stereochemical outcome of reactions. This group also offers opportunities for modification.
Aromatic Ring Substitution: The phenyl ring can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of substituents onto the aromatic ring. These reactions would typically require the other functional groups in the molecule to be suitably protected.
Modification or Replacement: The entire N-benzyl group can be removed through catalytic hydrogenation (de-benzylation). The resulting secondary amine is a versatile intermediate that can be reacted with various electrophiles to install different N-substituents, creating a library of analogs with diverse properties. researchgate.net
Application of Green Chemistry Principles in the Synthesis of this compound
The synthesis of complex molecules like this compound traditionally involves multi-step processes that may utilize hazardous reagents and solvents, generating significant waste. The application of green chemistry principles aims to mitigate these environmental impacts by designing more efficient and sustainable synthetic routes. This section explores potential green alternatives to a plausible conventional synthesis of this compound and its stereoisomers, focusing on the use of benign solvents, alternative energy sources, biocatalysis, and atom-economical approaches.
A plausible synthetic pathway to this compound could start from a precursor such as 1-benzyl-3-oxopiperidine-4-carbonitrile. This route would typically involve two key transformations: the stereoselective reduction of the ketone at the 3-position to a hydroxyl group, and the reduction of the nitrile group at the 4-position to an aminomethyl group. Greener alternatives can be integrated into each of these critical steps.
Alternative Solvents and Reaction Conditions
One of the core tenets of green chemistry is the use of safer solvents. Traditional organic solvents are often volatile, flammable, and toxic. Water, being non-toxic, non-flammable, and readily available, represents an ideal green solvent. For the synthesis of piperidine derivatives, water-mediated reactions have been shown to be effective, sometimes even enhancing reactivity and selectivity. For instance, the hydrogenation of pyridine precursors to piperidines can be efficiently carried out in water using appropriate catalysts.
Catalytic Hydrogenation in Aqueous Media: The reduction of a nitrile-substituted piperidone precursor for this compound could be achieved through catalytic hydrogenation. Performing this reaction in water instead of organic solvents like methanol (B129727) or ethanol (B145695) would significantly improve the environmental profile of the synthesis. Ruthenium-based catalysts supported on hydrophobic polymers have demonstrated high efficiency for pyridine hydrogenation in water, a reaction type central to piperidine synthesis.
| Parameter | Conventional Method (e.g., NaBH4 in Methanol) | Green Alternative (e.g., Catalytic Hydrogenation in Water) |
| Solvent | Methanol (Volatile, Flammable) | Water (Benign) |
| Reagent | Stoichiometric borohydride (B1222165) (generates waste) | Catalytic H2 (high atom economy) |
| Byproducts | Borate salts (waste) | Minimal, primarily water |
| Safety | Flammable solvent, energetic reagent | High pressure H2 requires care, but overall safer |
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement |
| Piperidine derivative synthesis | Several hours (e.g., 6-12 h) | Minutes (e.g., 5-30 min) | Often significant (e.g., 10-20%) |
| Cyclocondensation for heterocycles | 8-24 hours | 10-60 minutes | Can increase from moderate to high |
Biocatalysis for Stereoselectivity
The synthesis of specific stereoisomers of this compound presents a significant challenge. Traditional methods often produce racemic mixtures, requiring subsequent resolution steps that are inherently inefficient. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly effective and green solution for achieving high stereoselectivity.
For the reduction of the ketone at the 3-position of a piperidone precursor, ketoreductases (KREDs) can be employed. These enzymes can reduce ketones to their corresponding alcohols with very high enantiomeric and diastereomeric purity. This approach operates under mild conditions (room temperature and neutral pH) in aqueous media, avoiding the need for harsh chemical reducing agents and chiral auxiliaries. Similarly, transaminases could be utilized for the asymmetric synthesis of chiral amines, providing a potential route to the aminomethyl group with a defined stereochemistry. The combination of biocatalytic steps can lead to a highly efficient and stereoselective synthesis.
| Method | Stereoselectivity (enantiomeric excess, e.e.) | Reaction Conditions | Environmental Impact |
| Chemical Reduction (e.g., with chiral catalyst) | Variable, often requires optimization | Often requires cryogenic temperatures and inert atmospheres | Use of heavy metal catalysts and organic solvents |
| Biocatalytic Reduction (e.g., with KRED) | Often >99% e.e. | Mild (room temperature, aqueous buffer) | Biodegradable catalyst, minimal waste |
Atom Economy and Renewable Feedstocks
The principle of atom economy, which emphasizes maximizing the incorporation of all materials used in the process into the final product, is central to green synthesis design. Catalytic reactions, such as the hydrogenation discussed earlier, are inherently more atom-economical than stoichiometric reductions.
Furthermore, a truly green synthesis would consider the origin of the starting materials. While the synthesis of complex piperidines often relies on petrochemical feedstocks, there is growing research into the use of renewable resources. For example, furfural, a platform chemical derived from biomass, has been successfully converted into piperidine. While a direct route from biomass to this compound is not yet established, the development of synthetic pathways from bio-based platform chemicals represents a future frontier for the green synthesis of this and other valuable nitrogen-containing heterocycles. This approach would significantly reduce the carbon footprint and reliance on fossil fuels in the pharmaceutical and chemical industries.
Structure Activity Relationship Sar Studies of 4 Aminomethyl 1 Benzylpiperidin 3 Ol and Its Analogs
Influence of Substituents on the Benzyl (B1604629) Moiety on Biological Activity
Quantitative structure-activity relationship (QSAR) studies on related 3-(4-benzylpiperidin-1-yl)propylamine analogs have highlighted the importance of both lipophilicity and the presence of electron-donating substituents on the phenyl ring for enhancing binding affinity. For instance, substitution on the aromatic ring of the benzyl group with a halogen can lead to a similar affinity for sigma-1 (σ1) receptors but a significantly increased affinity for sigma-2 (σ2) receptors, thereby altering the selectivity profile. In other studies of N-(1-benzylpiperidin-4-yl)arylacetamides, substitutions on the benzyl's aromatic ring generally resulted in a similar or slightly decreased affinity for σ1 receptors.
Further research into (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs, which also feature an N-benzyl substituent, provides more specific insights. The introduction of different groups at various positions on the benzyl ring led to a range of inhibitory activities against monoamine oxidase (MAO) enzymes. Notably, a para-fluoro (p-F) substituent produced a highly selective MAO-A inhibitor, while other analogs with meta-bromo (m-Br), ortho-methyl (o-CH3), meta-methoxy (m-OCH3), or 2,4-dimethoxy substitutions effectively inhibited both MAO-A and MAO-B.
Table 1: Effect of Benzyl Ring Substituents on Biological Activity
| Substituent | Position | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| Electron-donating groups | General | Increased binding affinity | 3-(4-benzylpiperidin-1-yl)propylamine analogs |
| Halogen | General | Increased σ2 receptor affinity, altering selectivity | N-(1-benzylpiperidin-4-yl)arylacetamide analogs |
| Fluoro | para (p-F) | Selective MAO-A inhibition | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs |
| Bromo | meta (m-Br) | Dual MAO-A and MAO-B inhibition | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs |
| Methoxy | meta (m-OCH3) | Dual MAO-A and MAO-B inhibition | (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs |
Impact of Aminomethyl Group Position and Substitution on Activity Profiles
The aminomethyl group, with its basic nitrogen atom, is a key pharmacophoric element, often involved in crucial ionic or hydrogen bonding interactions with the target receptor. The positioning of this group on the piperidine (B6355638) ring and any substitutions on the nitrogen atom can dramatically affect the compound's activity.
Studies on related aminoethyl-substituted piperidine derivatives targeting the σ1 receptor have shown that the distance between the basic nitrogen and a terminal phenyl moiety is a critical parameter. For example, extending the linker from one methylene (B1212753) unit (as in an aminomethyl group) to three (a 3-phenylpropylamine) resulted in a significant reduction in σ1 affinity. This suggests that an optimal distance is required to correctly position the basic amine for interaction with key receptor residues.
Furthermore, substitution on the nitrogen atom of the piperidine ring itself can modulate activity. In a series of piperidine derivatives, the introduction of a small methyl group on the nitrogen (N-methylation) led to the highest σ1 affinity. This enhancement is attributed to increased lipophilic interactions within the σ1 receptor's binding pocket. nih.gov
Table 2: Influence of Aminomethyl Group Modifications on σ1 Receptor Affinity
| Modification | Example | Effect on σ1 Affinity |
|---|---|---|
| Increased Linker Length | Benzylamine (1-methylene) vs. 3-Phenylpropylamine (3-methylene) | Reduced Affinity |
| N-Substitution | Secondary Amine vs. N-Methylpiperidine | Increased Affinity |
Role of the Hydroxyl Group Stereochemistry and Position (e.g., C-3 vs. C-4) on Ligand-Target Interactions
The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor, making its precise location and spatial orientation vital for molecular recognition. The stereochemistry of this group, particularly in a rigid ring system like piperidine, dictates its ability to form favorable interactions within a receptor's binding site.
In studies of 3,4-disubstituted piperidine analogs, the relative stereochemistry of the substituents (cis versus trans) has been shown to be a determining factor for biological activity. For instance, in a series of dopamine (B1211576) transporter (DAT) ligands, the cis and trans isomers exhibited different selectivity profiles. The (-)-cis analogues were selective for the dopamine and norepinephrine (B1679862) transporters (DAT/NET), whereas the (+)-cis isomers showed a preference for the serotonin (B10506) transporter (SERT). researchgate.net
Similarly, research on high-affinity hydroxypiperidine analogs for the DAT demonstrated marked differences between enantiomers. nih.gov In one case, the (+)-enantiomer of a trans-3-hydroxy derivative was 122-fold more potent than the (-)-enantiomer in binding to the DAT. nih.gov This dramatic difference underscores the importance of the hydroxyl group's precise 3D orientation for optimal interaction with the target. While direct studies on 4-(aminomethyl)-1-benzylpiperidin-3-ol are limited, these findings from analogous systems strongly suggest that both the relative position (e.g., C-3 vs. C-4) and the absolute stereochemistry (R vs. S) of the hydroxyl group are critical parameters that must be optimized to achieve high-affinity and selective ligand-target interactions. nih.govresearchgate.net
Conformational Analysis and its Correlation with Biological Recognition
The protonation state of the piperidine nitrogen can influence conformational preference. For piperidines with polar 4-substituents, including a hydroxyl group, protonation of the ring nitrogen can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov
For a molecule like this compound, the preferred chair conformation will dictate the relative positioning of the equatorial benzyl group, the axial or equatorial hydroxyl group, and the aminomethyl side chain. This specific spatial arrangement must be complementary to the topology of the receptor's binding pocket for effective biological recognition. Computational methods, such as molecular mechanics calculations and molecular dynamics, are often employed to predict the most stable conformers and to model their interactions with target proteins, providing a structural basis for observed biological activities. nih.govnih.gov
Scaffold Modifications and Bioisosteric Replacements to Modulate Pre-clinical Activity
Altering the core structure (scaffold) of a lead compound or replacing key functional groups with bioisosteres are established strategies in medicinal chemistry to optimize drug-like properties. cambridgemedchemconsulting.com Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com Scaffold hopping replaces the central molecular framework with a structurally different core to explore novel chemical space and potentially overcome issues like metabolic instability or poor solubility. uniroma1.it
In the context of piperidine-based analogs, several such modifications have been explored:
Hydroxyl Group Bioisosteres : The phenolic hydroxyl group is a common target for bioisosteric replacement. In a series of opioid antagonists based on a 4-arylpiperidine scaffold, the hydroxyl group was successfully replaced by carbamate (B1207046) and carboxamide groups. nih.gov These new analogs retained high affinity for opioid receptors, and the carboxamide derivative, in particular, showed an improved metabolic profile. nih.gov
Piperidine Ring Bioisosteres : The piperidine ring itself can be replaced to alter the physicochemical properties of a molecule. For example, replacing a piperidine ring with an azaspiro[3.3]heptane scaffold has been shown to reduce lipophilicity while maintaining similar basicity. researchgate.net In another instance, replacing the piperidine in the local anesthetic Bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a compound that retained significant anesthetic activity. researchgate.net
Scaffold Hopping : This more drastic modification aims to find entirely new core structures. uniroma1.it An example is the replacement of a flexible peptide backbone with a rigid central scaffold to improve binding affinity and pharmacokinetic properties. uniroma1.it While not a direct analog of the title compound, this principle demonstrates the power of modifying the core piperidine scaffold to generate novel and improved chemical entities.
Table 3: Examples of Bioisosteric and Scaffold Replacements in Piperidine Analogs
| Original Group/Scaffold | Replacement | Observed Outcome | Strategy |
|---|---|---|---|
| Hydroxyl Group | Carboxamide | Retained high affinity, improved metabolic profile nih.gov | Bioisosteric Replacement |
| Piperidine Ring | 1-Azaspiro[3.3]heptane | Reduced lipophilicity, retained biological activity researchgate.net | Scaffold Modification |
| Piperidine Ring | Hydroxy Piperidine | Preserved antiviral activity blumberginstitute.org | Bioisosteric Replacement |
Biological Target Identification and Ligand Interaction Mechanisms of 4 Aminomethyl 1 Benzylpiperidin 3 Ol
Investigation of Receptor Binding Profiles
The substituted piperidine (B6355638) ring is a privileged structure in medicinal chemistry, known to interact with numerous G-protein coupled receptors (GPCRs) that are central to neurotransmission. The N-benzyl group, in particular, is a common feature in ligands targeting monoamine receptors.
The 1-benzylpiperidine (B1218667) motif is a well-established pharmacophore for dopamine (B1211576) D2 receptor ligands. The interaction of such compounds with the D2 receptor is primarily stabilized by a salt bridge formed between the protonated nitrogen of the piperidine ring and the conserved aspartic acid residue (Asp114) in the third transmembrane domain (TM3) of the receptor. bg.ac.rs Additionally, the benzyl (B1604629) group often engages in hydrophobic and aromatic interactions within an ancillary binding pocket of the receptor. bg.ac.rs
Studies on related 1-benzyl-4-arylpiperazine derivatives have demonstrated that the aromatic ring of the benzyl group can form edge-to-face π-π stacking interactions with aromatic residues in the receptor's binding site, such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr). bg.ac.rs While direct binding data for 4-(aminomethyl)-1-benzylpiperidin-3-ol is not extensively documented, its structural similarity to known D2 ligands suggests a potential affinity for this receptor. The hydroxyl and aminomethyl groups would be expected to influence the binding affinity and selectivity by forming additional hydrogen bonds with receptor residues. The precise affinity (Ki) would be dependent on the specific stereochemistry and the conformational fit within the D2 receptor binding pocket.
Table 1: Putative Interaction Points of this compound with Dopamine D2 Receptor
| Structural Moiety of Ligand | Potential Interacting Receptor Residue(s) | Type of Interaction |
|---|---|---|
| Piperidine Nitrogen (protonated) | Aspartic Acid (TM3) | Ionic Bond / Salt Bridge |
| Benzyl Group | Aromatic Pocket (Phe, Trp, Tyr) | Hydrophobic, π-π Stacking |
| 3-hydroxyl Group | Polar residues (e.g., Ser, Thr) | Hydrogen Bond |
| 4-aminomethyl Group | Polar/Acidic residues | Hydrogen Bond, Ionic Bond |
The histamine (B1213489) H3 receptor (H3R) is another important GPCR target in the central nervous system, and piperidine-containing structures are common among H3R antagonists. wikipedia.org These antagonists typically feature a basic nitrogen atom (present in the piperidine ring) that interacts with a key aspartate residue (Asp114) in the H3R, similar to the interaction at the D2 receptor. nih.govnih.gov The remainder of the molecule occupies hydrophobic pockets, contributing to affinity and selectivity.
The serotonin (B10506) 5-HT2A receptor is a critical target for a variety of therapeutic agents, and its ligands often contain aromatic and basic moieties. The N-benzyl group, in particular, has been shown to be a key feature for achieving high affinity in certain classes of 5-HT2A receptor ligands, such as N-benzyl phenethylamines. nih.gov In these analogs, the N-benzyl moiety is thought to interact with aromatic residues within the receptor binding pocket, such as Phenylalanine Phe339. nih.gov
The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel, not a GPCR, and represents the primary site of action for major inhibitory neurotransmission in the brain. nih.gov It is a target for various classes of drugs, including benzodiazepines, barbiturates, and neurosteroids, which act as allosteric modulators. nih.govmdpi.com These modulators bind to sites on the receptor complex that are distinct from the GABA binding site, influencing the channel's response to GABA. nih.gov
While piperidine derivatives have been explored as GABAA receptor modulators, direct evidence for the activity of this compound at this receptor is scarce in the scientific literature. The activity of compounds at GABAA receptors is highly dependent on specific structural features that allow binding to one of several allosteric sites located at the interfaces between the receptor's subunits. mdpi.com Without specific experimental data, it is difficult to predict whether this particular compound would act as a positive or negative allosteric modulator, or if it would have any significant activity at all.
Enzyme Inhibition Studies
The structural motifs within this compound also suggest potential interactions with various enzymes.
Piperidine and other nitrogen-containing heterocyclic compounds are known mimics of the oxocarbenium ion transition state involved in glycosidic bond cleavage by glycosidases. This has led to the development of many piperidine-based inhibitors of these enzymes. For example, α-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion. nih.gov While many known inhibitors are polyhydroxylated piperidines (iminosugars), other piperidine and piperazine (B1678402) derivatives have also shown inhibitory activity. nih.gov Research on 4-(dimethylaminoalkyl)piperazine derivatives, for instance, has identified potent noncompetitive inhibitors of α-glucosidase. nih.govresearchgate.net
Similarly, β-N-acetylhexosaminidase (HexNAcase) is a lysosomal enzyme, and its inhibition has been explored for the treatment of lysosomal storage diseases and other conditions. Certain piperidine derivatives have been shown to be selective hexosaminidase inhibitors. nih.gov The potential for this compound to inhibit these enzymes would depend on its ability to fit within the active site and interact with key catalytic residues. The benzyl group would likely interact with hydrophobic regions of the active site, while the hydroxyl and aminomethyl groups could mimic the interactions of the sugar's hydroxyl groups. However, specific inhibitory constants (IC50 or Ki) for this compound against glycosidases or hexosaminidases are not prominently reported, and its efficacy would need to be determined through direct enzymatic assays.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Aspartic Acid |
| Phenylalanine |
| Tryptophan |
| Tyrosine |
| Serine |
Cholinesterase Inhibition (e.g., AChE, BuChE)
The N-benzylpiperidine moiety is a core structural feature in many compounds designed as cholinesterase inhibitors. These inhibitors aim to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing symptoms of Alzheimer's disease. nih.govnih.gov Derivatives of 1-benzylpiperidine have demonstrated inhibitory activity against both acetylcholinesterase (AChE), the primary enzyme responsible for acetylcholine breakdown, and butyrylcholinesterase (BuChE), which plays a secondary role in acetylcholine regulation that becomes more significant as Alzheimer's disease progresses. mdpi.comnih.govnih.gov
The inhibitory potency of these compounds can vary significantly based on the specific substitutions on the piperidine and benzyl rings. For instance, studies on different series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety have identified compounds with submicromolar inhibitory concentrations (IC50) for both enzymes. nih.gov Kinetic studies have revealed that these compounds can act through different mechanisms of inhibition. Some N-benzylpiperidine derivatives exhibit a mixed type of inhibition for AChE, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Others have been shown to act in a competitive manner. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Representative Benzylpiperidine Derivatives
This table is interactive and represents data for structurally related compounds to illustrate the potential activity of the N-benzylpiperidine scaffold.
| Compound ID | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| Derivative 15b nih.gov | eeAChE | 0.39 | Competitive |
| Derivative 15j nih.gov | eqBChE | 0.16 | Competitive |
| Hybrid Compound 17 researchgate.net | AChE | 1.75 | Mixed |
Molecular Recognition and Binding Site Analysis
Molecular docking studies have provided detailed insights into how the N-benzylpiperidine scaffold interacts with cholinesterase enzymes at an atomic level. These compounds often function as dual-binding site inhibitors, interacting simultaneously with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov
Within the active site of AChE, the benzyl group of the N-benzylpiperidine moiety is crucial for binding. It typically engages in π–π stacking interactions with the aromatic side chain of the tryptophan residue Trp84 or Trp86. nih.govsemanticscholar.org The protonated nitrogen atom of the piperidine ring can form important cation-π interactions with other aromatic residues, such as Phe330, and may also form hydrogen bonds. semanticscholar.org
Interactions with the PAS often involve the other parts of the molecule connected to the benzylpiperidine core. For example, in certain derivatives, a benzimidazole (B57391) ring was shown to interact with Trp286 and Tyr341 in the PAS through π–π stacking. nih.gov In the case of BuChE, which has a slightly different active site gorge, the benzylpiperidine moiety has been observed to interact with Trp82, while other parts of the inhibitor engage with residues like Leu286 and Val288. semanticscholar.org These specific interactions anchor the inhibitor within the enzyme's active site, blocking the entry of acetylcholine and preventing its hydrolysis.
Allosteric Modulation Studies
Allosteric modulators are substances that bind to a receptor or enzyme at a site distinct from the primary (orthosteric) binding site. This binding causes a conformational change in the protein, which in turn alters the affinity of the primary site for its natural ligand. mdpi.com This mechanism allows for a more nuanced regulation of biological activity compared to direct competitive inhibition or activation. While allosteric modulation is an increasingly important area of drug discovery for various targets, including G-protein coupled receptors and ion channels, specific research identifying this compound or its close analogs as allosteric modulators of any particular target is not prominent in the available scientific literature. nih.govnih.gov
Interactions with Protein Aggregation Pathways (e.g., Amyloid-beta peptide)
The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and fibrils is a central pathological hallmark of Alzheimer's disease. nih.gov Developing small molecules that can inhibit this aggregation process is a major therapeutic goal. nih.gov While direct studies on the anti-aggregation properties of this compound are limited, the general class of small molecules is being actively investigated for this purpose.
The strategy involves designing molecules that can bind to Aβ monomers or early-stage oligomers, thereby stabilizing them in a non-toxic conformation and preventing their assembly into larger, pathogenic aggregates. scienceopen.com Some compounds can interfere with the β-sheet structures that are critical for fibril formation. rsc.org Given that many cholinesterase inhibitors are being designed as multi-target agents, it is plausible that scaffolds like N-benzylpiperidine could be functionalized to also possess anti-amyloid aggregation properties.
Despite a comprehensive search for pharmacological data on the chemical compound "this compound," no specific preclinical data regarding its in vitro or in vivo properties was found in the public domain. The information available is limited to chemical properties and supplier details, without any published research on its pharmacological effects.
Therefore, it is not possible to provide an article on the "Pharmacological Investigations of this compound in Pre-clinical Models" as requested, because the foundational scientific data required to populate the specified outline does not appear to be publicly available.
There are no detailed research findings, data tables, or specific results for the following sections and subsections for "this compound":
Pharmacological Investigations of 4 Aminomethyl 1 Benzylpiperidin 3 Ol in Pre Clinical Models
Selectivity and Polypharmacology Assessment in Pre-clinical Contexts
Without any primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting. Information on structurally related compounds exists, but the user's strict instructions to focus solely on "4-(Aminomethyl)-1-benzylpiperidin-3-ol" prevent the inclusion of such data.
Mechanistic Elucidation of Action for 4 Aminomethyl 1 Benzylpiperidin 3 Ol
Cellular Pathway Modulation
Currently, there is a lack of specific research detailing the modulation of cellular pathways by 4-(aminomethyl)-1-benzylpiperidin-3-ol. Investigations into how this compound may affect signaling cascades, metabolic pathways, or other cellular processes have not been reported.
Molecular Signaling Cascade Interventions
Detailed studies on the intervention of this compound in specific molecular signaling cascades are not available. The scientific literature does not currently provide evidence of its interaction with key signaling proteins such as kinases, phosphatases, or transcription factors.
Enzyme Kinetics and Inhibition Mechanisms
While related aminohydroxylated piperidine (B6355638) derivatives are recognized as potential inhibitors of enzymes like glycosidases, specific enzyme kinetic studies and inhibition mechanisms for this compound have not been documented. arkat-usa.org There are no available data, such as IC50 or Ki values, or the mode of inhibition (e.g., competitive, non-competitive) for this specific compound against any particular enzyme.
Receptor-Ligand Complex Dynamics and Conformational Changes
There is a notable absence of research on the receptor-binding profile of this compound. Studies characterizing its dynamics and any conformational changes upon binding to a specific receptor are not present in the current body of scientific literature. While piperidine and benzylpiperidine scaffolds are known to interact with various receptors, including sigma receptors, no such data has been published for this compound. nih.gov
Pre-clinical Resistance Mechanism Studies (e.g., for antiparasitic agents)
No preclinical studies investigating the potential for acquired resistance to this compound, particularly in the context of antiparasitic activity, have been reported. The general mechanisms of action for some antiparasitic drugs involve targeting parasitic enzymes or ion channels, but the specific role, if any, of this compound in such processes is unknown. nih.gov
Computational Chemistry and Molecular Modeling Studies of 4 Aminomethyl 1 Benzylpiperidin 3 Ol
Quantum Chemical Calculations for Electronic Structure
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the electronic structure, molecular orbital energies (HOMO/LUMO), or electrostatic potential maps of 4-(Aminomethyl)-1-benzylpiperidin-3-ol were found in the public domain.
Molecular Docking and Ligand-Protein Interaction Predictions
There are no available research articles or public data detailing molecular docking simulations of this compound with any specific protein targets. Consequently, information regarding its predicted binding affinity, binding modes, or key ligand-protein interactions is not available. While studies exist for analogous compounds with a piperidine (B6355638) core, the user's strict requirement to focus solely on this compound prevents their inclusion.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
No published molecular dynamics (MD) simulations for this compound were identified. Therefore, there is no information on its conformational flexibility, the stability of its potential ligand-protein complexes over time, or analyses of its dynamic behavior in a simulated biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
A search for Quantitative Structure-Activity Relationship (QSAR) models that include this compound did not yield any results. QSAR studies are typically performed on a series of related compounds to correlate their chemical structures with biological activity, but no such study featuring this specific compound is publicly documented.
In Silico ADME Prediction for Pre-clinical Lead Optimization
There are no specific published reports on the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. While computational tools can be used to predict these pharmacokinetic parameters, no research articles or databases containing these predictions for this exact molecule were found.
Advanced Spectroscopic and Analytical Characterization in Research of 4 Aminomethyl 1 Benzylpiperidin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(Aminomethyl)-1-benzylpiperidin-3-ol. jchps.com It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the unambiguous assignment of the molecular structure.
The stereochemistry of the substituents at positions C3 and C4 of the piperidine (B6355638) ring can be determined by analyzing the coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of the coupling constant between the proton at C3 (H-3) and the proton at C4 (H-4) is diagnostic of their relative orientation (cis or trans). A large coupling constant (typically 8-12 Hz) suggests a diaxial relationship, often indicating a trans configuration where both substituents are in equatorial positions in the dominant chair conformation. Conversely, smaller coupling constants are indicative of axial-equatorial or diequatorial relationships, which would be expected for a cis isomer. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on structurally similar compounds. Actual shifts can vary based on solvent and stereochemistry.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | - |
| Benzylic (Ar-CH₂) | ~3.50 | Singlet | - |
| Piperidine H-3 (CH-OH) | 3.60 - 4.00 | Multiplet | Varies with stereochemistry |
| Piperidine H-4 | 1.80 - 2.20 | Multiplet | Varies with stereochemistry |
| Aminomethyl (CH₂-NH₂) | 2.60 - 2.90 | Multiplet | - |
| Piperidine Ring CH₂ | 1.50 - 3.20 | Multiplets | - |
| Hydroxyl (OH) | Variable | Broad Singlet | - |
| Amino (NH₂) | Variable | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl (Ar-C) | 127.0 - 138.0 |
| Benzylic (Ar-CH₂) | ~63.0 |
| Piperidine C-3 (CH-OH) | 65.0 - 70.0 |
| Piperidine C-2, C-6 | 50.0 - 60.0 |
| Piperidine C-4 | 40.0 - 45.0 |
| Aminomethyl (CH₂-NH₂) | ~45.0 |
| Piperidine C-5 | 25.0 - 35.0 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₁₃H₂₀N₂O (exact mass: 220.1576 Da). chemicalbook.comcymitquimica.com
In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 221.16.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers structural insights by breaking the molecule into smaller, characteristic pieces. For this compound, the fragmentation pattern is expected to be dominated by specific cleavages:
Benzylic Cleavage: The most common fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond adjacent to the phenyl ring, resulting in a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.
Loss of Water: Dehydration can occur, leading to a fragment ion at [M+H - H₂O]⁺.
Ring Cleavage: The piperidine ring can undergo various cleavages, leading to a complex pattern of fragment ions that can help to confirm the core structure. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines. miamioh.edulibretexts.org
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Exact Mass | 220.15756 Da |
| [M+H]⁺ (ESI-MS) | ~221.16 m/z |
| Key Fragment Ion (m/z) | 91 (Tropylium ion) |
| Other Possible Fragments | [M+H - H₂O]⁺, [M+H - CH₂NH₂]⁺ |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.despringernature.com This technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.
For an enantiomerically pure crystal of this compound, X-ray diffraction analysis can unambiguously determine the absolute configuration of the chiral centers at C3 and C4. ed.ac.uk This is typically achieved by analyzing the anomalous scattering of the X-rays, which allows for the correct assignment of the stereochemistry (R or S) at each chiral center. nih.gov However, a published crystal structure for this compound is not currently available in the public domain.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a chiroptical technique used to investigate the stereochemical features of chiral molecules. biosynth.com It measures the difference in absorption of left- and right-handed circularly polarized light. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other.
For this compound, the CD spectrum would be dominated by electronic transitions associated with the phenyl chromophore of the benzyl (B1604629) group. The sign and magnitude of the Cotton effects observed in the spectrum are characteristic of a specific enantiomer's absolute configuration. The experimental CD spectrum is often compared with spectra predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TDDFT) to confidently assign the absolute configuration. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation (e.g., Chiral Chromatography)
Chromatographic methods are essential for the isolation and purity assessment of this compound.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. nih.gov Detection is commonly performed with a UV detector, leveraging the absorbance of the benzyl group's phenyl ring (around 254 nm).
Isolation and Enantiomeric Purity: As this compound contains at least two chiral centers, it can exist as multiple stereoisomers. Chiral chromatography is required to separate the enantiomers and determine the enantiomeric excess (ee) of a sample. researchgate.net This is most often accomplished using HPLC with a chiral stationary phase (CSP). Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based CSPs are commonly employed for this type of separation. mdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. google.comgoogle.com
Table 4: Representative Chiral HPLC Conditions for Separation of Aminopiperidine Enantiomers
| Parameter | Typical Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 40 °C |
Implications for Rational Drug Design and Chemical Biology Research
Role as a Versatile Scaffold in Drug Discovery
The N-benzylpiperidine (N-BP) motif is a well-established "privileged scaffold" in drug discovery, frequently utilized by medicinal chemists to develop new therapeutic agents. nih.gov Its utility stems from a combination of favorable structural and physicochemical properties. The piperidine (B6355638) ring provides a rigid, three-dimensional core that can orient substituents in precise vectors to interact with biological targets, while the N-benzyl group can engage in crucial cation-π interactions with protein residues. nih.gov
The specific structure of 4-(aminomethyl)-1-benzylpiperidin-3-ol incorporates several key features that enhance its versatility:
Chirality: The presence of stereocenters at positions 3 and 4 of the piperidine ring allows for the synthesis of distinct stereoisomers. This is critical, as the biological activity and selectivity of a drug candidate are often dependent on its specific stereochemistry. researchgate.net The controlled synthesis of enantiomerically pure trans-aminopiperidinols serves as a key step in accessing specific, biologically active molecules. researchgate.net
Functional Handles: The primary aminomethyl group (-CH₂NH₂) and the secondary hydroxyl group (-OH) serve as convenient points for chemical modification. These "handles" allow for the attachment of various functional groups or larger molecular fragments to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.
Modulation of Properties: The introduction of chiral piperidine scaffolds into small molecules has been shown to be an effective strategy for modulating physicochemical properties, enhancing biological activity, improving pharmacokinetic profiles, and reducing off-target effects. researchgate.net The N-BP motif is particularly adept at fine-tuning both the efficacy and the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate. nih.gov
The application of this scaffold is evident in the development of compounds targeting a wide range of diseases, underscoring its role as a foundational structure in medicinal chemistry. nih.govajchem-a.com
Design of Multi-Target Directed Ligands
Complex, multifactorial diseases such as Alzheimer's disease (AD) have spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The this compound scaffold is exceptionally well-suited for this strategy, as different parts of the molecule can be independently modified to confer affinity for distinct targets.
A significant body of research has focused on developing N-benzylpiperidine analogs as MTDLs for Alzheimer's disease. nih.govsci-hub.se These compounds are often designed to inhibit both acetylcholinesterase (AChE), which addresses symptomatic cognitive decline, and other key enzymes involved in disease pathology, such as β-secretase-1 (BACE-1) or histone deacetylases (HDACs). nih.govnih.gov
For example, a series of N-benzylpiperidine derivatives were synthesized and evaluated as dual inhibitors of AChE and BACE-1. nih.gov By modifying the core structure, researchers were able to achieve a balanced inhibition profile against both enzymes. Similarly, other studies have successfully created dual inhibitors of HDAC and AChE by integrating the N-benzylpiperidine moiety with other pharmacophores. nih.gov This approach leverages the scaffold's ability to position functional groups in a manner that satisfies the binding requirements of two different enzyme active sites. nih.govmdpi.com
| Compound | Target 1 | IC₅₀ (μM) for Target 1 | Target 2 | IC₅₀ (μM) for Target 2 | Reference |
|---|---|---|---|---|---|
| Compound d5 | HDAC | 0.17 | AChE | 6.89 | nih.gov |
| Compound d10 | HDAC | 0.45 | AChE | 3.22 | nih.gov |
| Compound 40 | AChE | 0.019 | BACE-1 | 0.048 | nih.gov |
| Compound 41 | AChE | 0.024 | BACE-1 | 0.055 | nih.gov |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for interrogating biological systems, enabling the study of protein function, target engagement, and cellular processes. nih.govolemiss.edu The this compound scaffold provides an excellent foundation for the design of such probes due to its inherent biological relevance and chemically tractable functional groups.
The primary amine and hydroxyl groups are ideal attachment points for reporter tags, such as:
Fluorophores: Conjugating a fluorescent dye allows for the visualization of the molecule's localization within cells and tissues, which can be used in techniques like fluorescence microscopy. mdpi.com
Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) creates a probe that can be used to covalently label its biological target upon photoactivation. This is a powerful method for target identification and validation. unimi.it
Biotin (B1667282) Tags: Attaching a biotin molecule allows for the affinity-based purification and enrichment of the target protein and its binding partners from complex biological samples.
By designing derivatives of the core scaffold that include these functionalities, researchers can create powerful tools to study the targets of N-benzylpiperidine-based ligands directly in their native biological context. unisi.it
Strategies for Overcoming Pre-clinical Challenges (e.g., chemical stability, selectivity)
During pre-clinical development, drug candidates must overcome numerous challenges, including poor chemical stability, metabolic liability, and a lack of selectivity for their intended target, which can lead to off-target toxicity. The this compound scaffold offers several strategic avenues to address these issues through rational chemical modification.
Stereochemical Control for Selectivity: One of the most powerful strategies for improving selectivity is the control of stereochemistry. The synthesis of specific diastereomers and enantiomers of piperidine-based compounds can dramatically influence their binding affinity and selectivity for different biological targets. researchgate.netresearchgate.net For example, preparing the pure trans-(3R,4R) isomer of an amino alcohol can yield a compound with a much-improved activity and selectivity profile compared to a racemic mixture. researchgate.net
Structural Modification to Enhance Stability and Permeability: Medicinal chemists can systematically modify the scaffold to block sites of metabolic degradation or to improve chemical stability. Furthermore, adjustments to the substituents on the benzyl (B1604629) or piperidine rings can fine-tune lipophilicity and other physicochemical properties to enhance crucial pharmacokinetic parameters like blood-brain barrier (BBB) permeability. Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) are used to evaluate these properties in vitro. For instance, certain N-benzylpiperidine analogs have demonstrated high brain permeability in such assays, a critical attribute for drugs targeting the central nervous system. nih.govsci-hub.se
Improving Selectivity Across Protein Families: For targets that belong to large protein families (e.g., kinases, proteases), achieving selectivity is a major hurdle. Fine-tuning the substitution patterns on the N-benzylpiperidine core allows for the optimization of interactions with subtle differences in the active sites of related proteins, thereby improving the selectivity profile of the inhibitor.
Through these iterative design-synthesis-test cycles, the versatile this compound scaffold can be optimized to produce drug candidates with improved pre-clinical characteristics.
Future Research Directions and Emerging Opportunities
Exploration of Novel Biological Targets
The unique chemical structure of piperidine (B6355638) allows it to interact with a diverse range of biological macromolecules. clinmedkaz.org For derivatives of 4-(aminomethyl)-1-benzylpiperidin-3-ol, future research could focus on identifying and validating novel protein targets to expand their therapeutic potential. Computational methods, such as in silico target prediction, can be employed to identify the most probable protein targets, which can then be validated through preclinical studies. clinmedkaz.org
The piperidine nucleus is a versatile scaffold known to interact with various classes of biological targets. ajchem-a.comclinmedkaz.org By analyzing the activities of structurally similar compounds, potential new targets for this compound can be hypothesized. For instance, various benzylpiperidine derivatives have shown affinity for targets such as sigma receptors (σRs), which are implicated in neurological disorders and neuropathic pain. nih.gov Others have been investigated as inhibitors of the dopamine (B1211576) transporter (DAT) or as dual inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidase (MAO) for potential use in Alzheimer's disease. ajchem-a.comnih.gov Furthermore, piperidine-containing molecules have been developed as inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL) and histone deacetylase 6 (HDAC6), which are relevant in oncology and inflammatory diseases. mdpi.comnih.gov
| Potential Biological Target Class | Specific Examples | Therapeutic Relevance | Reference |
|---|---|---|---|
| Receptors | Sigma-1 (σ1R), Sigma-2 (σ2R) | Neuropathic pain, Neurodegenerative diseases, Cancer | nih.gov |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase (MAO), Monoacylglycerol Lipase (MAGL), Histone Deacetylase 6 (HDAC6) | Alzheimer's disease, Neurological disorders, Cancer, Inflammation | ajchem-a.commdpi.comnih.gov |
| Transporters | Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET) | CNS disorders, Depression, ADHD | nih.gov |
| Ion Channels | Voltage-gated ion channels | Arrhythmia, Local anesthesia, CNS diseases | clinmedkaz.org |
Development of Advanced and Sustainable Synthetic Methodologies
Developing cost-effective, efficient, and environmentally friendly synthetic routes for piperidine analogs is a significant task in organic chemistry. ajchem-a.com Future research should focus on advanced and sustainable methodologies for the synthesis of this compound and its derivatives.
Current synthetic strategies often involve multi-step processes. rsc.orgresearchgate.net One documented method for a related compound, 4-(aminomethyl)-1-benzylpiperidin-4-ol (B1279385), involves the ring-opening of an epoxide, 6-benzyl-1-oxa-6-azaspiro[2.5]octane, with aqueous ammonia (B1221849). chemicalbook.com Other approaches for similar chiral 4-amino-3-hydroxy piperidines have explored asymmetric hydrogenation, the use of chiral precursors like 2-deoxy-D-ribose, and biocatalytic resolutions. rsc.org
Emerging sustainable or "green" chemistry approaches offer promising alternatives. These include water-catalyzed reactions, solvent-free conditions, and the use of non-toxic catalysts. ajchem-a.com Multi-component, one-pot reactions are particularly attractive as they can increase efficiency and reduce waste. ajchem-a.comresearchgate.net Other advanced methods that could be explored include metal-catalyzed cyclizations (e.g., using Iridium, Gold, or Palladium catalysts), radical-mediated amine cyclizations, and intramolecular reactions like the aza-Michael reaction. ajchem-a.commdpi.comorganic-chemistry.org
| Synthetic Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Green Chemistry Approaches | Utilizes non-toxic catalysts, water as a solvent, or solvent-free conditions. | Environmentally friendly, reduced waste, potentially lower cost. | ajchem-a.com |
| Multi-Component Reactions (MCRs) | One-pot synthesis where multiple reactants combine to form the final product. | High atom economy, reduced reaction time, simplified purification. | ajchem-a.comresearchgate.net |
| Asymmetric Synthesis | Methods that produce an enantiomerically pure or enriched product. Includes asymmetric hydrogenation and use of chiral pool starting materials. | Control over stereochemistry, leading to potentially more potent and selective final compounds. | rsc.orgwhiterose.ac.uk |
| Metal-Catalyzed Cyclization | Use of transition metal catalysts (e.g., Pd, Au, Ir) to facilitate the formation of the piperidine ring. | High efficiency, can create complex structures under mild conditions. | ajchem-a.commdpi.com |
| Biocatalysis | Use of enzymes for specific reaction steps, such as resolution of racemic intermediates. | High stereoselectivity, mild reaction conditions. | rsc.org |
Application in New Pre-clinical Therapeutic Areas
The piperidine scaffold is a well-established pharmacophore found in drugs for a wide range of diseases. arizona.edumdpi.com Given the functional groups present in this compound (a secondary amine within the ring, a primary amine, and a hydroxyl group), this compound and its derivatives could be explored in several new pre-clinical therapeutic areas.
The aminohydroxylated piperidine structure can mimic sugars and has been shown to selectively inhibit glycosidases, suggesting potential applications in metabolic diseases like diabetes or viral infections. researchgate.net The benzylpiperidine motif is a known inhibitor of cholinesterases, making it a candidate for investigation in neurodegenerative diseases such as Alzheimer's. ajchem-a.commdpi.com Furthermore, the general utility of piperidine derivatives in CNS disorders, cancer, and infectious diseases provides a strong rationale for broad-based screening of this compound. ajchem-a.comclinmedkaz.org For example, derivatives have shown promise as anti-inflammatory, antioxidant, and antimicrobial agents. ajchem-a.comnih.govuniag.sk
| Therapeutic Area | Rationale / Potential Mechanism | Reference |
|---|---|---|
| Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of cholinesterases (AChE, BuChE) and/or monoamine oxidase (MAO). | ajchem-a.com |
| Cancer | Piperidine derivatives have shown anticancer properties; potential inhibition of targets like HDAC6. | ajchem-a.comclinmedkaz.orgmdpi.com |
| Neuropathic Pain | Modulation of sigma receptors (σ1R). | nih.gov |
| Metabolic Disorders (e.g., Diabetes) | Aminohydroxylated piperidines can act as glycosidase inhibitors. | researchgate.net |
| Infectious Diseases | General antimicrobial properties have been observed in piperidine derivatives. | ajchem-a.comclinmedkaz.org |
| Inflammatory Conditions | Potential inhibition of enzymes like monoacylglycerol lipase (MAGL) or antioxidant activity. | ajchem-a.comunisi.it |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.govnih.gov These technologies can be applied to the this compound scaffold to explore its chemical space and predict the properties of novel derivatives.
| AI/ML Application | Description | Impact on Discovery/Optimization | Reference |
|---|---|---|---|
| Target Identification & Validation | Predicting potential biological targets for the compound scaffold based on structural features. | Narrows down experimental screening efforts to the most relevant targets. | clinmedkaz.org |
| Virtual Screening & Hit Identification | Using models to predict the activity of virtual compounds against a specific target. | Reduces the time and cost of initial screening by prioritizing compounds for synthesis. | nih.gov |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Expands chemical space and can generate optimized lead candidates automatically. | nih.gov |
| ADMET & Property Prediction | Predicting pharmacokinetic and toxicity profiles early in the discovery process. | Helps to de-risk candidates by identifying potential liabilities before significant resource investment. | nih.gov |
| Synthesis Planning | AI tools can propose viable synthetic routes for novel compounds. | Assists chemists in designing efficient and practical syntheses. | ai-dd.eu |
Investigation of Prodrug Strategies for Enhanced Pre-clinical Pharmacokinetics
A significant challenge in drug development is optimizing a compound's pharmacokinetic profile to ensure it reaches its target in the body at an effective concentration. mdpi.com Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in vivo. nih.gov This approach can be used to overcome issues such as poor solubility, low permeability, rapid metabolism, and instability. mdpi.comresearchgate.net
The structure of this compound contains both hydroxyl (-OH) and primary amino (-NH2) groups, which are ideal functional handles for prodrug design. nih.gov These groups can be chemically modified, for example, through esterification, amidation, or carbamation, to create prodrugs with altered physicochemical properties. nih.gov A key goal would be to enhance lipophilicity to improve membrane permeability or to increase water solubility for potential intravenous formulations. researchgate.netmdpi.com The choice of the promoiety (the chemical group attached to the parent drug) is critical, as it must be cleaved efficiently in vivo, either enzymatically or chemically, to release the active this compound. nih.gov
| Functional Group | Prodrug Modification Strategy | Potential Improvement | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Esterification (e.g., with amino acids, fatty acids) | Enhanced membrane permeability, sustained release, improved water solubility (with polar esters). | nih.gov |
| Amino (-NH2) | Amidation (e.g., forming an amide with an amino acid) | Modulated solubility and permeability, potential for targeted delivery via amino acid transporters. | nih.gov |
| Amino (-NH2) | Carbamate (B1207046) formation | Can improve stability and control the rate of drug release. | nih.gov |
| Both groups | Linking to a carrier molecule (e.g., polymer, peptide) | Targeted delivery, prolonged circulation time. | mdpi.com |
Q & A
Q. What are the established synthetic routes for 4-(Aminomethyl)-1-benzylpiperidin-3-ol, and what key reaction parameters influence yield?
Methodological Answer: A common synthetic approach involves the reduction of 1-benzylpiperidin-3-one intermediates. For example, sodium borohydride (NaBH₄) in methanol at controlled temperatures (20–35°C) can selectively reduce the ketone group to a secondary alcohol, as demonstrated in analogous piperidine derivatives . Key parameters include:
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and the aminomethyl moiety (NH₂ signals at δ 1.5–2.5 ppm).
- HPLC : Monitors reaction progress and purity (e.g., using C18 columns with UV detection at 254 nm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₃H₂₀N₂O) and detects impurities.
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- First aid :
- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations be optimized to study the interactions of this compound with biological targets?
Methodological Answer:
- Force field selection : Use GAFF parameters with AM1-BCC charges for ligand parameterization in AMBER .
- System setup : Solvate the ligand-protein complex in TIP3P water and neutralize with counterions.
- Sampling : Run simulations for ≥100 ns with periodic boundary conditions to capture conformational changes.
- Validation : Compare docking poses (e.g., AutoDock Vina) with MD trajectories to resolve ambiguities .
Q. What strategies are effective in resolving contradictory crystallographic data when analyzing derivatives of this compound?
Methodological Answer:
- Multi-method validation : Cross-validate X-ray structures with NMR-derived distance restraints (e.g., NOESY).
- Electron density refinement : Use programs like PHENIX to resolve ambiguities in low-resolution regions.
- Density functional theory (DFT) : Compare experimental bond angles/lengths with computational models to identify outliers .
Q. How should researchers approach impurity profiling and control during the synthesis of this compound?
Methodological Answer:
- Reaction monitoring : Use HPLC to track byproduct formation (e.g., des-benzyl impurities from incomplete benzylation) .
- Design of experiments (DoE) : Vary reaction time, temperature, and catalyst loading to minimize impurities.
- Isolation techniques : Employ recrystallization (e.g., dimethyl ether) or preparative TLC to separate stereoisomers .
Q. What are the critical considerations for designing structure-activity relationship (SAR) studies on this compound analogs?
Methodological Answer:
- Substituent variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) to assess steric/electronic effects.
- Biological assays : Pair synthetic analogs with functional assays (e.g., enzyme inhibition) to correlate structural changes with activity.
- Computational pre-screening : Use QSAR models to prioritize analogs with predicted high binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
